![molecular formula C9H10BrN5 B1525073 1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1267390-32-8](/img/structure/B1525073.png)
1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Übersicht
Beschreibung
1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is a useful research compound. Its molecular formula is C9H10BrN5 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine, also known as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of tetrazoles which are known for their diverse pharmacological properties.
Chemical Structure
The chemical formula for this compound is , and its systematic name reflects its complex structure. The presence of the bromophenyl group is significant as it may influence the compound's biological interactions.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Tetrazoles have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anticonvulsant Effects : Some tetrazoles display potential in treating epilepsy and other seizure disorders.
Antimicrobial Activity
Studies have demonstrated that tetrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Anticancer Activity
Research published in various journals highlights the cytotoxic effects of tetrazole derivatives on cancer cell lines. For example, a study reported that certain tetrazole analogs exhibited IC50 values below 10 µM against A549 lung cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance anticancer activity.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 8.7 | Induces apoptosis |
Compound B | MCF7 | 5.2 | Inhibits cell cycle progression |
Compound C | HeLa | 9.4 | Disrupts mitochondrial function |
Anticonvulsant Effects
In animal models, certain tetrazole derivatives have shown anticonvulsant activity comparable to established medications such as phenytoin. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission.
Case Studies
A notable case study involved the synthesis and evaluation of various tetrazole derivatives where this compound was included in a series of compounds tested for their biological activity. The results indicated that this specific compound exhibited significant inhibition of tumor growth in xenograft models.
Eigenschaften
IUPAC Name |
1-[1-(4-bromophenyl)tetrazol-5-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-6(11)9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKRBXIEDSSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.